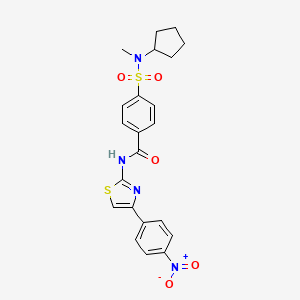

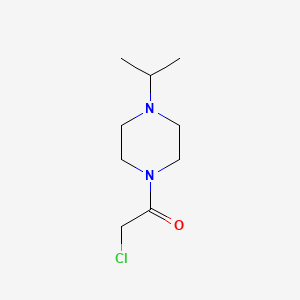

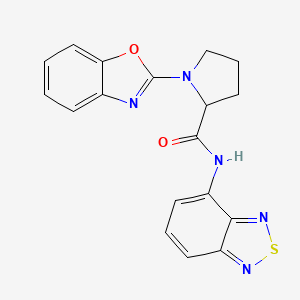

![molecular formula C18H23N3O4S2 B2784060 N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]thiophene-2-carboxamide CAS No. 897610-88-7](/img/structure/B2784060.png)

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]thiophene-2-carboxamide” is a chemical compound that contains a piperazine moiety . Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance .

Synthesis Analysis

The synthesis of compounds bearing a piperazine moiety can be accomplished through a Mannich reaction . In a study, compounds bearing 3(2H)-pyridazinone and 1,2,4-triazole ring structures were synthesized . The product was purified by crystallization from 96% ethanol and characterized by 1H NMR, 13C NMR, IR, and HRMS spectra .Molecular Structure Analysis

The molecular structure of compounds with a piperazine moiety has been studied using various techniques. For instance, molecular docking studies have shown that the p-methylphenyl group is active in the hinge region of the AChE crystal structure . In silico approaches have been used to determine the best free binding energy (ΔGBind), docking score, and Glide score values by examining the interactions with AChE and BChE crystal structures .Chemical Reactions Analysis

The chemical reactions involving compounds with a piperazine moiety have been studied. For instance, N-substituted-(p-methoxyphenyl)pyridazin-3(2H)-one derivatives were synthesized and their structures were elucidated .Physical And Chemical Properties Analysis

The physical and chemical properties of compounds with a piperazine moiety have been studied. For instance, the product was purified by crystallization from 96% ethanol and characterized by 1H NMR, 13C NMR, IR, and HRMS spectra .Scientific Research Applications

Enantioselective Catalysis

N-formamides derived from l-piperazine-2-carboxylic acid, sharing structural motifs with the compound of interest, have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines with trichlorosilane. The presence of an arene sulfonyl group is crucial for achieving high enantioselectivity, resulting in high yields (up to 99%) and enantioselectivities (up to 97%) across a wide range of substrates, including aromatic and aliphatic ketimines. This application underscores the potential of such compounds in asymmetric synthesis, highlighting their role in creating chiral molecules (Zhouyu Wang, M. Cheng, Pengcheng Wu, Siyu Wei, Jian Sun, 2006).

Radiolabeling and Imaging

A derivative, FAUC346, which shares structural similarities with the target compound, has been synthesized and radiolabeled for potential use in PET imaging of D3 receptors. Despite promising in vitro selectivity and in vivo studies in rats showing potential for D3 receptor selectivity, further evaluation in nonhuman primates did not confirm its suitability as a PET probe. This research illustrates the compound's relevance in the development of diagnostic tools for neurodegenerative diseases (B. Kuhnast, H. Valette, L. Besret, S. Demphel, C. Coulon, M. Ottaviani, M. Guillermier, M. Bottlaender, F. Dollé, 2006).

Antimicrobial Activity

Another derivative, 3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-4-yl biphenyl-4-carboxylate (C10), has been identified to selectively kill bacterial persisters, which are known to tolerate antibiotic treatment, without affecting normal antibiotic-sensitive cells. This compound operates by reverting persisters to a sensitive state, offering a novel approach to combating bacterial persistence and potentially contributing to resolving antibiotic resistance issues (Jun-Seob Kim, Paul Heo, Tae-Jun Yang, Ki-Sing Lee, Da-Hyeong Cho, B. Kim, Ji-Hee Suh, Hee-Jong Lim, Dongwoo Shin, Sung-Koo Kim, D. Kweon, 2011).

Mechanism of Action

Target of Action

The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a significant role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

The compound interacts with its target, the α1-AR, by acting as a ligand . The interaction results in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders . The compound shows alpha1-adrenergic affinity in the range from 22 nM to 250 nM .

Biochemical Pathways

The activation or blockade of α1-ARs affects various biochemical pathways. These pathways are associated with numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile .

Result of Action

The result of the compound’s action is the modulation of the α1-AR activity. This modulation can lead to the treatment of various neurological conditions . The compound’s interaction with the α1-ARs can also lead to the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Safety and Hazards

Future Directions

The future directions of research on compounds with a piperazine moiety are vast. They can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . Additionally, the piperazine ring is a component in potential treatments for Parkinson’s and Alzheimer’s disease .

properties

IUPAC Name |

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4S2/c1-25-16-6-4-15(5-7-16)20-9-11-21(12-10-20)27(23,24)14-8-19-18(22)17-3-2-13-26-17/h2-7,13H,8-12,14H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFXIYSRQJPJPPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2783978.png)

![(5-chloro-2-methoxyphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2783981.png)

![1-[3-(Benzyloxy)-5-bromophenyl]piperidine](/img/structure/B2783984.png)

![N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-4-(1-piperidinylsulfonyl)benzamide](/img/structure/B2783994.png)

![3-(4-chlorophenyl)-9-(3-isopropoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2783997.png)